2-{[5-(Hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{[5-(Hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfanyl group, and a substituted acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, introduction of the sulfanyl group, and subsequent acetamide substitution. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring and other functional groups can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
2-{[5-(Hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(Hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular pathways. Overall, the compound’s effects are mediated through its ability to interact with and alter the function of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(Hydroxymethyl)-1H-imidazol-2-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
- 2-{[5-(Hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-{[5-(Hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the methylcarbamoyl group and the 4-methylphenyl moiety can influence its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C17H22N4O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C17H22N4O3S/c1-12-3-5-13(6-4-12)7-19-16(24)11-25-17-20-8-14(10-22)21(17)9-15(23)18-2/h3-6,8,22H,7,9-11H2,1-2H3,(H,18,23)(H,19,24) |
InChI Key |
VKBYMTBRRAOKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2CC(=O)NC)CO |
Origin of Product |
United States |
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